molecular formula C19H16ClNO4 B2402947 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide CAS No. 879565-87-4

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide

Cat. No.: B2402947
CAS No.: 879565-87-4
M. Wt: 357.79
InChI Key: FIPVXYNLEZGBSS-UHFFFAOYSA-N
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Description

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a chlorophenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the reaction of a chlorophenol derivative with a suitable reagent to form the chlorophenoxy group. Common reagents include chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl derivative reacts with an appropriate electrophile.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

    Inhibition of specific pathways: The compound may inhibit certain biochemical pathways, resulting in therapeutic or biological outcomes.

    Induction of cellular responses: The compound may induce cellular responses, such as apoptosis or cell cycle arrest, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-bromophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide: Similar structure with a bromine atom instead of chlorine.

    5-[(4-fluorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide: Similar structure with a fluorine atom instead of chlorine.

    5-[(4-methylphenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-16-4-2-3-14(11-16)21-19(22)18-10-9-17(25-18)12-24-15-7-5-13(20)6-8-15/h2-11H,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPVXYNLEZGBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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